Fungicidal Activity Against Rice Blast
In a structure-activity relationship study of twenty-one N-phenyl heteroarylamine analogues of fluazinam, the derivative synthesized from 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine (designated compound 3p) demonstrated fungicidal activity against rice blast (Magnaporthe grisea) that was equal to the commercial standard fluazinam [1]. The study explicitly noted that the introduction of electron-withdrawing groups such as CF3 on the pyridine ring was critical for optimizing fungicidal activity [1]. Compounds lacking the trifluoromethyl substitution or bearing alternative electron-donating groups exhibited reduced potency relative to 3p [1].
| Evidence Dimension | Fungicidal activity against rice blast (Magnaporthe grisea) |
|---|---|
| Target Compound Data | Compound 3p (derived from 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine): activity equal to fluazinam |
| Comparator Or Baseline | Fluazinam (commercial fungicide standard) |
| Quantified Difference | Activity equivalent to fluazinam (equal potency) |
| Conditions | In vitro fungicidal bioassay against rice blast pathogen; twenty-one analogues evaluated in comparative screening |
Why This Matters
For agrochemical R&D teams, this intermediate offers a validated synthetic pathway to candidate compounds that match the potency of a commercial fungicide benchmark—a performance threshold that alternative aminopyridine building blocks without the 4-CF3 group do not achieve.
- [1] Guan, A., et al. N-Phenyl heteroarylamine analogues of fluazinam using the intermediate derivatization methods approach. Journal of Chemical Sciences, 2014, 126(4), 1107-1114. View Source
